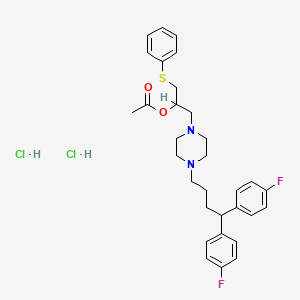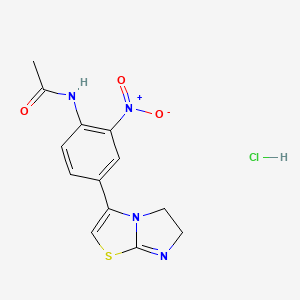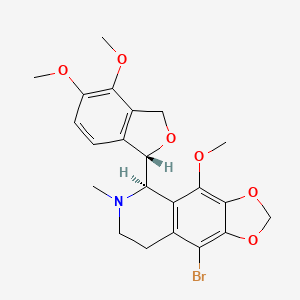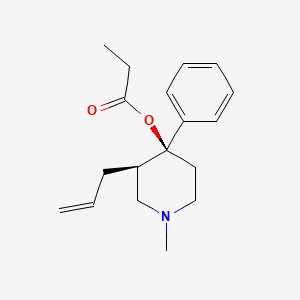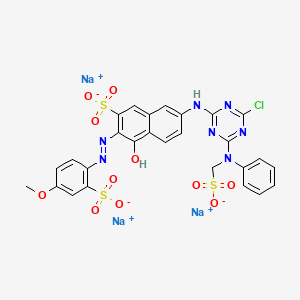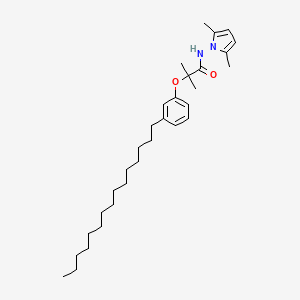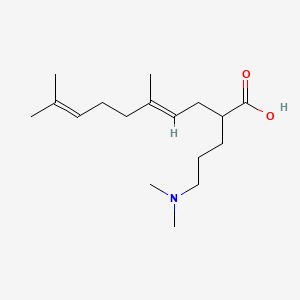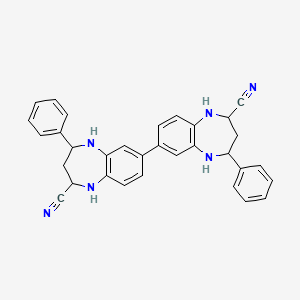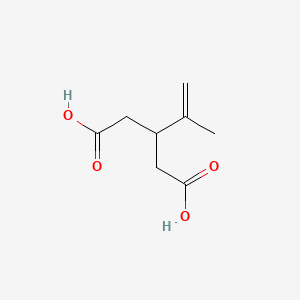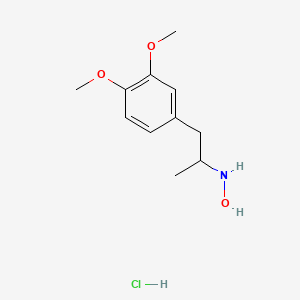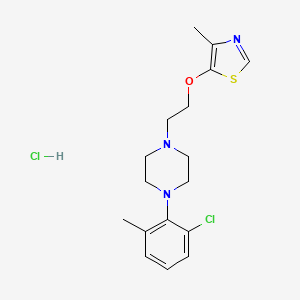
Piperazine, 1-(2-chloro-6-methylphenyl)-4-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(2-chloro-6-methylphenyl)-4-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-, monohydrochloride is a complex organic compound that belongs to the piperazine class of chemicals Piperazines are known for their diverse applications in medicinal chemistry, particularly as central nervous system stimulants and anthelmintics
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(2-chloro-6-methylphenyl)-4-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-, monohydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the piperazine core, followed by the introduction of the 2-chloro-6-methylphenyl group and the 4-methyl-5-thiazolyl group. Common reagents used in these reactions include chlorinating agents, thiazole derivatives, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The reaction conditions would be optimized to maximize yield and purity while minimizing by-products. The final product would be purified using techniques such as crystallization, distillation, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 1-(2-chloro-6-methylphenyl)-4-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the piperazine ring.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, Piperazine, 1-(2-chloro-6-methylphenyl)-4-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-, monohydrochloride may be studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine
Medically, compounds in the piperazine class are often investigated for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or anti-parasitic properties.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of Piperazine, 1-(2-chloro-6-methylphenyl)-4-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-, monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to various biological effects. The exact pathways and molecular interactions would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperazine derivatives such as:
- Piperazine, 1-(2-chlorophenyl)-4-(2-hydroxyethyl)-
- Piperazine, 1-(2-methylphenyl)-4-(2-(4-methylthiazolyl)ethyl)-
- Piperazine, 1-(2-chloro-4-methylphenyl)-4-(2-(5-methylthiazolyl)ethyl)-
Uniqueness
What sets Piperazine, 1-(2-chloro-6-methylphenyl)-4-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-, monohydrochloride apart is its specific combination of functional groups, which may confer unique chemical and biological properties. This uniqueness can be leveraged in various scientific and industrial applications.
Propiedades
Número CAS |
136996-73-1 |
|---|---|
Fórmula molecular |
C17H23Cl2N3OS |
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
5-[2-[4-(2-chloro-6-methylphenyl)piperazin-1-yl]ethoxy]-4-methyl-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C17H22ClN3OS.ClH/c1-13-4-3-5-15(18)16(13)21-8-6-20(7-9-21)10-11-22-17-14(2)19-12-23-17;/h3-5,12H,6-11H2,1-2H3;1H |
Clave InChI |
ZCCMONVTIDKASM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)Cl)N2CCN(CC2)CCOC3=C(N=CS3)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


